molecular formula C20H18N2O2 B2539398 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034431-93-9

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2539398
CAS No.: 2034431-93-9
M. Wt: 318.376
InChI Key: XYQSCBBPPPLWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a naphthalene moiety through a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(naphthalene-1-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 4-hydroxypyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine include other pyridine derivatives and naphthalene-containing molecules. Examples might include:

  • 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-2-yl]oxy}pyridine
  • 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-4-yl]oxy}pyridine
  • Naphthalene-1-carbonyl-pyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions.

Properties

IUPAC Name

naphthalen-1-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(19-7-3-5-15-4-1-2-6-18(15)19)22-13-10-17(14-22)24-16-8-11-21-12-9-16/h1-9,11-12,17H,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQSCBBPPPLWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.